4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-butenoic acid methyl ester 4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-butenoic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 81542-43-0
VCID: VC17288048
InChI: InChI=1S/C8H9N3O3S/c1-5-10-11-8(15-5)9-6(12)3-4-7(13)14-2/h3-4H,1-2H3,(H,9,11,12)/b4-3+
SMILES:
Molecular Formula: C8H9N3O3S
Molecular Weight: 227.24 g/mol

4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-butenoic acid methyl ester

CAS No.: 81542-43-0

Cat. No.: VC17288048

Molecular Formula: C8H9N3O3S

Molecular Weight: 227.24 g/mol

* For research use only. Not for human or veterinary use.

4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-butenoic acid methyl ester - 81542-43-0

Specification

CAS No. 81542-43-0
Molecular Formula C8H9N3O3S
Molecular Weight 227.24 g/mol
IUPAC Name methyl (E)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobut-2-enoate
Standard InChI InChI=1S/C8H9N3O3S/c1-5-10-11-8(15-5)9-6(12)3-4-7(13)14-2/h3-4H,1-2H3,(H,9,11,12)/b4-3+
Standard InChI Key QVSUROLNVNDTCA-ONEGZZNKSA-N
Isomeric SMILES CC1=NN=C(S1)NC(=O)/C=C/C(=O)OC
Canonical SMILES CC1=NN=C(S1)NC(=O)C=CC(=O)OC

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-butenoic acid methyl ester is defined by the molecular formula C₈H₉N₃O₃S and a molecular weight of 227.24 g/mol. Its IUPAC name, methyl (E)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobut-2-enoate, reflects the stereochemistry of the α,β-unsaturated ester group and the substitution pattern on the thiadiazole ring. Key identifiers include:

PropertyValue
CAS No.81542-43-0
Molecular FormulaC₈H₉N₃O₃S
SMILES (Isomeric)CC1=NN=C(S1)NC(=O)/C=C/C(=O)OC
InChIKeyQVSUROLNVNDTCA-ONEGZZNKSA-N
PubChem CID6435404

The compound’s structure integrates a 1,3,4-thiadiazole core—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom—with a 4-oxo-2-butenoic acid methyl ester side chain. This conjugation creates a planar, conjugated system that may enhance electronic delocalization and intermolecular interactions.

Synthesis and Manufacturing

Synthetic Pathways

The primary synthesis route involves esterification of the precursor carboxylic acid, 4-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-butenoic acid, with methanol under acidic conditions. The reaction proceeds via nucleophilic acyl substitution, catalyzed by concentrated sulfuric acid or p-toluenesulfonic acid:

Acid+CH3OHH+Methyl Ester+H2O\text{Acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl Ester} + \text{H}_2\text{O}

Key considerations:

  • Temperature: Reactions typically occur at reflux (60–80°C) to accelerate kinetics.

  • Yield: Reported yields are unspecified but likely depend on acid concentration and reaction time.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures may isolate the product.

Scalability and Industrial Relevance

Industrial-scale production would require optimizing solvent systems (e.g., toluene or DMF) and catalytic efficiency. Continuous-flow reactors could enhance heat transfer and reduce side reactions, though no published protocols exist for this compound.

Future Directions and Research Gaps

Priority Investigations

  • Pharmacokinetic studies: Oral bioavailability and metabolic pathways.

  • Structure-activity relationships: Modifying the ester group or thiadiazole substituents.

  • Ecotoxicology: Impacts on aquatic ecosystems under OECD guidelines.

Collaborative Opportunities

Partnerships between academic institutions and agrochemical/pharmaceutical firms could accelerate translational research, particularly in optimizing synthetic routes and screening bioactivity libraries.

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